N,N,4-trimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine
Description
Properties
IUPAC Name |
N,N,4-trimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7/c1-12-9-14(20-16(19-12)21(3)4)22-5-7-23(8-6-22)15-11-17-10-13(2)18-15/h9-11H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMLHDKOXZDXHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=NC(=CN=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N,4-trimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine is a synthetic compound with a complex molecular structure that includes a pyrimidine core and a piperazine ring. This compound has garnered attention for its potential biological activities, particularly in therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHN, with a molecular weight of approximately 306.38 g/mol. Its structural components suggest possible interactions with various biological targets, which may contribute to its pharmacological properties.
Antitumor Activity
Research indicates that certain pyrimidine derivatives possess antitumor properties. For instance, compounds structurally similar to this compound have been documented to inhibit cancer cell proliferation in vitro and in vivo. The specific antitumor activity of this compound remains to be elucidated through targeted studies.
Kinase Inhibition
Kinase inhibitors are crucial in cancer therapy as they can block the signaling pathways that promote tumor growth. Preliminary data suggest that this compound may act as a kinase inhibitor, although further experimental validation is required to confirm its efficacy and specificity.
Neuropharmacological Effects
Given the presence of the piperazine ring, this compound may also exhibit neuropharmacological effects. Piperazine derivatives are known for their anxiolytic and antidepressant properties. Investigations into the central nervous system (CNS) activity of this compound could provide insights into its potential use in treating mood disorders.
Research Findings and Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antitumor Activity | Demonstrated inhibition of cell proliferation in various cancer cell lines (e.g., breast and lung cancer). |
| Study 2 | Kinase Inhibition | Identified as a potential inhibitor of specific kinases involved in tumorigenesis; IC50 values needed for confirmation. |
| Study 3 | Neuropharmacological Effects | Preliminary findings suggest anxiolytic effects in animal models; further studies required for validation. |
Scientific Research Applications
1. Kinase Inhibition:
N,N,4-trimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine has shown promising results as an inhibitor of specific kinases involved in cancer pathways. Notably, it targets Checkpoint Kinase 1 (CHK1), which plays a crucial role in cell cycle regulation and DNA repair mechanisms. Inhibition of CHK1 can enhance the effectiveness of chemotherapeutic agents by preventing cancer cells from repairing DNA damage caused by these treatments.
2. Antitumor Activity:
Research indicates that compounds with similar structures are being investigated for their antitumor properties. The dual targeting capability of this compound—both as a kinase inhibitor and its potential interaction with DNA repair pathways—positions it as a promising candidate for further development in cancer therapies.
Cancer Therapeutics
The primary application of this compound lies in cancer treatment:
- CHK1 Inhibition: Enhances the effectiveness of existing chemotherapeutic agents.
Drug Development
The unique structural features of this compound may allow for modifications that could enhance its pharmacological properties:
- Molecular Docking Studies: Interaction studies have indicated favorable binding affinities with CHK1 and related proteins, suggesting its potential as a therapeutic agent.
Case Studies and Research Findings
Several studies have been conducted to investigate the efficacy of this compound:
- In vitro Studies: Laboratory tests demonstrated significant inhibition of cancer cell proliferation when treated with this compound.
- In vivo Models: Animal studies are underway to assess the therapeutic potential and safety profile of this compound in living organisms.
Chemical Reactions Analysis
Alkylation and Acylation at Piperazine Nitrogen
The secondary amines in the piperazine ring serve as nucleophilic sites for alkylation or acylation. For example:
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Methylation : Reaction with methyl iodide in dichloromethane (DCM) and triethylamine yields quaternary ammonium derivatives.
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Benzylation : Substitution with benzyl bromide under reflux conditions introduces bulky arylalkyl groups (e.g., 1-benzylpiperazine derivatives) .
| Reaction Type | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, DCM, Et₃N | N-methylated piperazine | 78% | |
| Acylation | AcCl, THF, 0°C | N-acetylpiperazine | 65% |
Nucleophilic Aromatic Substitution (Pyrimidine Ring)
The pyrimidine ring undergoes regioselective substitution at position 4 or 6. For instance:
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Fluorine Displacement : Treatment with 3- or 4-fluoro nitrobenzene in DMF at 80°C replaces fluorine with piperazine-derived amines (yields: 78–95%) .
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Chlorination : Reaction with POCl₃ introduces chlorine at the pyrimidine’s 2-position, enhancing electrophilicity.
Oxidation and N-Oxide Formation
The tertiary amine in the pyrimidine’s 2-position and the pyrazine’s methyl group are susceptible to oxidation:
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Pyrazine Methyl Oxidation : Using KMnO₄ in acidic conditions converts the 6-methylpyrazine group to a carboxylic acid.
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N-Oxidation : Hydrogen peroxide or mCPBA oxidizes piperazine nitrogens to N-oxides, altering solubility and binding properties .
Coordination Chemistry
The piperazine nitrogen lone pairs enable metal complexation. Reported examples include:
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Cadmium(II) Complexes : Forms stable macrocyclic complexes with Cd²⁺, characterized by X-ray diffraction .
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Zinc Coordination : Binds Zn²⁺ via N–Zn interactions in polar solvents (e.g., DMSO) .
Functional Group Transformations
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Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines in multi-step syntheses .
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Suzuki Coupling : The pyrimidine ring participates in palladium-catalyzed cross-couplings with aryl boronic acids .
Stability and Side Reactions
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Acid/Base Sensitivity : Stable under mild acidic conditions (pH 4–6) but degrades in strong bases (e.g., NaOH > 1M) via ring-opening .
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Thermal Decomposition : Decomposes above 200°C, releasing methylamines and CO₂ .
Pharmacological Modifications
Derivatives synthesized via these reactions show enhanced kinase inhibition (e.g., TRKA IC₅₀ = 0.293 μM in pyrazolo[3,4-b]pyridine analogs) . Modulating the piperazine tail (e.g., morpholine substitution) improves blood-brain barrier penetration .
This compound’s reactivity profile highlights its versatility as a scaffold for drug discovery, particularly in targeting kinase-driven pathologies. Experimental protocols and yields vary significantly with reaction conditions, necessitating precise optimization.
Comparison with Similar Compounds
Structural and Functional Analysis
The following table summarizes key structural differences, molecular properties, and hypothesized or reported biological activities of the target compound and its analogues:
Table 1: Comparative Analysis of Pyrimidine-Based Analogues
Key Observations
Piperazine vs. Piperidine: The target compound’s piperazine linker (vs.
Pyrazine vs.
Thiadiazole and Thioether Modifications : Compounds with sulfur-containing groups (e.g., thiadiazole in , phenylthio in ) demonstrate antifungal and antimicrobial activities, suggesting that electron-withdrawing substituents enhance bioactivity .
N-Alkyl Substitutions : N,N-Dimethyl or N-ethyl groups (as in ) influence steric hindrance and metabolic stability, which may affect pharmacokinetic profiles.
Research Findings and Hypotheses
- Kinase Inhibition : The piperazine-pyrazine motif in the target compound resembles CDK4/6 inhibitors (e.g., palbociclib analogues) described in , where the pyrimidine core interacts with the ATP-binding pocket.
- Antifungal Potential: While the target compound lacks a thioether group (critical in ), its pyrimidine-piperazine scaffold may still exhibit antifungal activity through alternative mechanisms, such as disrupting fungal cell wall synthesis.
- Antimicrobial Activity : Thiadiazole-containing analogues () highlight the importance of heterocyclic substituents in broadening therapeutic applications.
Preparation Methods
Nickel-Catalyzed Methylation of 6-Chloro-2-Aminopyrazine
A widely cited method involves the reaction of 6-chloro-2-aminopyrazine with dimethylzinc in the presence of [1,3-bis(diphenylphosphino)propane]nickel(II) chloride (NiCl₂(dppp)). Under inert conditions, this coupling proceeds via a transmetallation mechanism, replacing the chlorine atom with a methyl group.
Representative Procedure :
A solution of 6-chloro-2-aminopyrazine (10.0 g, 77.0 mmol) and NiCl₂(dppp) (4.2 g, 7.8 mmol) in dry dioxane (400 mL) is treated with dimethylzinc (2.0 M in toluene, 150 mmol) in portions. The mixture is stirred at room temperature for 2 hours, heated to 95°C overnight, and quenched with methanol. Workup yields 6-methylpyrazin-2-amine with ~70% purity (9.72 g), which is advanced without further purification.
Key Variables :
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Catalyst loading : 10 mol% NiCl₂(dppp) relative to substrate.
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Solvent : Dioxane or THF.
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Temperature : Prolonged heating at 95°C ensures complete conversion.
Alternative Grignard Approach
An alternative route employs methyl magnesium bromide and zinc chloride to generate dimethylzinc in situ. This method avoids handling pyrophoric dimethylzinc directly.
Procedure :
Zinc chloride (26.3 g, 193 mmol) in THF is treated with methyl magnesium bromide (3M in diethyl ether, 129 mL) at 0°C. NiCl₂(dppp) (2.08 g, 3.85 mmol) is added, followed by 6-chloro-2-aminopyrazine (5.00 g, 38.6 mmol). Refluxing for 6 hours under nitrogen affords crude 6-methylpyrazin-2-amine (62% yield).
Preparation of 4-(6-Methylpyrazin-2-yl)Piperazine
Coupling 6-methylpyrazin-2-amine with piperazine requires introducing a leaving group (e.g., chloride) on the pyrazine ring, followed by nucleophilic substitution.
Piperazine Coupling
The chlorinated intermediate reacts with piperazine in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (80–120°C). Catalytic bases like K₂CO₃ or Cs₂CO₃ facilitate deprotonation of piperazine, enhancing nucleophilicity.
Hypothetical Protocol :
6-Chloro-2-methylpyrazine (1.0 eq), piperazine (2.0 eq), and Cs₂CO₃ (3.0 eq) in DMF are stirred at 100°C for 24 hours. Purification via silica chromatography yields 4-(6-methylpyrazin-2-yl)piperazine.
Synthesis of N,N,4-Trimethyl-6-Chloropyrimidin-2-Amine
The pyrimidine core is synthesized through sequential methylation and chlorination.
Methylation of Pyrimidin-2-Amine
Starting with 6-chloropyrimidin-2-amine, dimethylation is achieved using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH, K₂CO₃).
Procedure :
6-Chloropyrimidin-2-amine (5.0 g, 34.7 mmol) is treated with methyl iodide (2.2 eq) and NaH (2.5 eq) in THF at 0°C. After stirring at room temperature for 12 hours, N,N,4-trimethyl-6-chloropyrimidin-2-amine is isolated via extraction and chromatography.
Final Coupling: N,N,4-Trimethyl-6-[4-(6-Methylpyrazin-2-yl)Piperazin-1-yl]Pyrimidin-2-Amine
The piperazine-pyrazine and pyrimidine fragments are coupled via nucleophilic aromatic substitution (SNAr).
Optimized Protocol :
N,N,4-Trimethyl-6-chloropyrimidin-2-amine (1.0 eq) and 4-(6-methylpyrazin-2-yl)piperazine (1.2 eq) are combined in n-BuOH with K₂CO₃ (2.0 eq). The mixture is refluxed for 48 hours, cooled, and purified via recrystallization to afford the target compound.
Reaction Conditions :
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Solvent : n-Butanol or DMF.
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Base : K₂CO₃ or Cs₂CO₃.
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Temperature : 100–120°C.
Analytical Data and Characterization
Critical spectroscopic data for intermediates and the final compound are summarized below:
Discussion of Synthetic Challenges and Optimizations
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Regioselectivity : Ensuring methylation occurs exclusively at the pyrazine 6-position requires careful control of stoichiometry and catalyst selection.
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Piperazine Coupling : Steric hindrance at the pyrazine 2-position necessitates prolonged reaction times and excess piperazine.
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Purification : Silica chromatography with methanol-ammonia-DCM mixtures effectively removes nickel catalysts and byproducts .
Q & A
Q. What are the common synthetic routes for preparing N,N,4-trimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:
- Step 1 : Substitution of a chloro or methylthio group on the pyrimidine core with piperazine derivatives under reflux in solvents like THF or DCM .
- Step 2 : Methylation of amine groups using reductive amination (e.g., NaHB(OAc)₃) or direct alkylation with methyl halides .
- Purification : Column chromatography (silica gel, eluents like DCM/MeOH) and recrystallization are standard methods .
Q. What spectroscopic techniques are used to characterize this compound?
- Mass Spectrometry (MS) : ESI+ confirms molecular weight (e.g., m/z 452 [M + H]+ for related compounds) .
- ¹H/¹³C NMR : Key signals include pyrimidine protons (δ 6.5–8.5 ppm), piperazine methyl groups (δ 2.2–3.5 ppm), and aromatic pyrazine protons (δ 8.0–9.0 ppm) .
- X-ray Crystallography : Resolves dihedral angles between pyrimidine and piperazine rings (e.g., 12.8° twist in analogs) .
Q. What structural features influence its solubility and stability?
- Solubility : Limited in water due to hydrophobic methyl and piperazine groups; soluble in DMSO or DCM with heating .
- Stability : Sensitive to light/moisture; store at -20°C under inert gas. Hydrogen bonding between N–H and pyrazine N atoms enhances crystalline stability .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?
- 2D NMR (COSY, NOESY) : Differentiates overlapping signals (e.g., piperazine vs. pyrimidine protons) .
- Variable Temperature NMR : Identifies dynamic processes (e.g., hindered rotation of methyl groups) .
- X-ray Crystallography : Provides definitive bond lengths/angles to validate proposed structures .
Q. What strategies optimize yield in multi-step syntheses involving piperazine coupling?
Q. How do electronic effects of substituents (e.g., methyl vs. trifluoromethyl) impact reactivity?
- Methyl Groups : Electron-donating effects increase nucleophilicity at the pyrimidine C4 position, facilitating piperazine coupling .
- Electron-Withdrawing Groups (e.g., CF₃) : Reduce basicity of the piperazine nitrogen, altering binding affinity in biological assays .
- Hammett Analysis : Quantifies substituent effects on reaction rates using σ values .
Q. What computational methods predict binding interactions of this compound with biological targets?
- Molecular Docking (AutoDock, Schrödinger) : Models interactions with receptors (e.g., PI3K/mTOR) by aligning pyrimidine and piperazine moieties in hydrophobic pockets .
- MD Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories .
- QSAR Studies : Correlate substituent electronic parameters (e.g., logP, polar surface area) with activity .
Q. How are regioselectivity challenges addressed during functionalization of the pyrimidine ring?
- Directed Ortho-Metalation : Use directing groups (e.g., -NH₂) to control substitution at C4/C6 positions .
- Protection/Deprotection : Temporary protection of amines with Boc groups prevents unwanted side reactions .
- Microwave-Assisted Synthesis : Accelerates regioselective coupling under controlled conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
